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molecular formula C12H11BrN2O B8335683 2-Bromo-4-(6-methoxy-pyridin-3-yl)-phenylamine

2-Bromo-4-(6-methoxy-pyridin-3-yl)-phenylamine

Cat. No. B8335683
M. Wt: 279.13 g/mol
InChI Key: YLZNHBPXGWICKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790724B2

Procedure details

The title compound was prepared from 4-(6-methoxy-pyridin-3-yl)-phenylamine (as prepared in the previous step, 73 mg, 0.36 mmol) and NBS (65 mg, 0.36 mmol) according to the procedure in Example 16, step (b) (20 mg, 20%). Mass spectrum (ESI, m/z): Calcd. for Cl2H11BrN2O, 279.0 (M+H), found 279.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Cl2H11BrN2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C1C(=O)N([Br:23])C(=O)C1>>[Br:23][C:13]1[CH:14]=[C:9]([C:6]2[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:10]=[CH:11][C:12]=1[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)C1=CC=C(C=C1)N
Step Two
Name
Quantity
65 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Cl2H11BrN2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C=1C=NC(=CC1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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